molecular formula C10H13BrOS B1400699 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol CAS No. 1005206-34-7

1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol

Cat. No.: B1400699
CAS No.: 1005206-34-7
M. Wt: 261.18 g/mol
InChI Key: RQMRNMGCLZPTBK-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol, also known as 4-bromo-2-methylthiopropanol (BMTP), is a sulfur-containing organic compound with a wide range of potential applications in scientific research. It is a colorless liquid with a pungent odor, and it is soluble in a variety of organic solvents such as ethanol and acetone. BMTP has been studied extensively for its potential use in drug synthesis, as a reagent in organic synthesis, and in other applications.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research on related brominated compounds and sulfanyl groups underscores their importance in organic synthesis. For example, the synthesis of brominated biphenyls, which are key intermediates in manufacturing certain anti-inflammatory materials, showcases the utility of brominated compounds in pharmaceutical chemistry (Qiu et al., 2009). Similarly, studies on sulfides, including those involving sulfanyl groups, indicate their role in creating complex molecules with potential applications in drug development and material science.

Environmental Impact and Toxicology

Brominated phenols, such as 2,4,6-Tribromophenol, have been extensively studied for their environmental presence and toxicological effects. These studies reveal the ubiquity of brominated compounds in the environment and their potential toxic effects, thereby informing the safe handling and regulatory considerations of similar brominated substances (Koch & Sures, 2018).

Potential Biological Activities

The research on hydrogen sulfide and related sulfanyl compounds highlights their significant roles in biological systems, including neuroprotection and regulation of neurotoxicity. These findings suggest that compounds with sulfanyl groups could have therapeutic potential in treating neurodegenerative disorders (Zhou & Tang, 2011).

Properties

IUPAC Name

1-(4-bromophenyl)sulfanyl-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrOS/c1-10(2,12)7-13-9-5-3-8(11)4-6-9/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMRNMGCLZPTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CSC1=CC=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-bromothiophenol (9.45 g, 50.0 mmol) in tetrahydrofuran (150 mL) was added sodium hydride (60% in oil, 2.20 g, 55.0 mmol) at 0° C. by small portions, and the resulting mixture was stirred for 1 hr. To this reaction mixture was added isobutylene oxide (4.91 mL, 55.0 mmol), and the resulting mixture was stirred overnight at room temperature. The reaction mixture was diluted with ethyl acetate, washed with water and saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by basic silica gel column chromatography (hexane/ethyl acetate=1/1) to give the title compound (11.6 g, yield 89%) as a colorless oil.
Quantity
9.45 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
4.91 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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